molecular formula C18H22ClNO B1389485 N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline CAS No. 1040681-83-1

N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline

Cat. No.: B1389485
CAS No.: 1040681-83-1
M. Wt: 303.8 g/mol
InChI Key: CPWAFZDJTJMIQR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline typically involves the reaction of 2-chlorophenol with propylene oxide to form 2-(2-chlorophenoxy)propanol. This intermediate is then reacted with 2-isopropylaniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. In biochemical research, it may act as an inhibitor or activator of certain enzymatic reactions, thereby influencing various biological processes .

Comparison with Similar Compounds

N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline can be compared to other similar compounds, such as:

  • N-[2-(2-Chlorophenoxy)ethyl]-2-isopropylaniline
  • N-[2-(2-Chlorophenoxy)propyl]-2-methyl-aniline

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)propyl]-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-13(2)15-8-4-6-10-17(15)20-12-14(3)21-18-11-7-5-9-16(18)19/h4-11,13-14,20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWAFZDJTJMIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NCC(C)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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